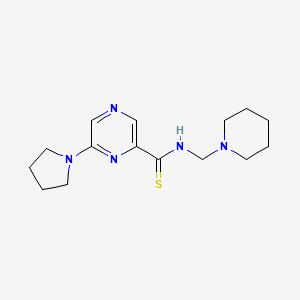
3-(1-Bromoethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Bromoethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a bromoethyl group attached to the benzothiazole ring, which is further substituted with a sulfone group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione typically involves the bromination of an appropriate benzothiazole precursor. One common method is the Friedel-Crafts alkylation, where the benzothiazole ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and efficient use of reagents. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromoethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Elimination Reactions: The bromoethyl group can be eliminated to form alkenes under basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Bases: Strong bases such as potassium tert-butoxide are used for elimination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoethyl derivative, while oxidation can produce a sulfone derivative.
Scientific Research Applications
3-(1-Bromoethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its diverse biological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1-Bromoethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
1-Bromoethylbenzene: Similar in structure but lacks the benzothiazole ring.
Benzothiazole-1,1-dione: Lacks the bromoethyl group but shares the benzothiazole core structure.
3-(1-Chloroethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione: Similar but with a chloroethyl group instead of a bromoethyl group
Uniqueness
3-(1-Bromoethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione is unique due to the presence of both the bromoethyl and sulfone groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62054-44-8 |
|---|---|
Molecular Formula |
C9H8BrNO2S |
Molecular Weight |
274.14 g/mol |
IUPAC Name |
3-(1-bromoethyl)-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C9H8BrNO2S/c1-6(10)9-7-4-2-3-5-8(7)14(12,13)11-9/h2-6H,1H3 |
InChI Key |
XOGKLXVWKYRZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NS(=O)(=O)C2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14557251.png)



![7-[2-(3-Hydroxy-3-methyloct-1-EN-1-YL)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14557261.png)


![5-(2-Nitroethenyl)-2-[3-(2-nitroethenyl)phenoxy]phenol](/img/structure/B14557286.png)




